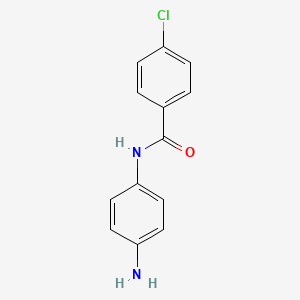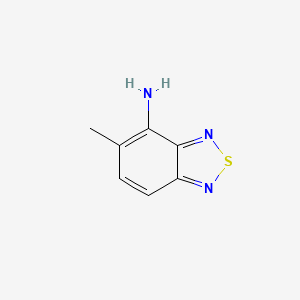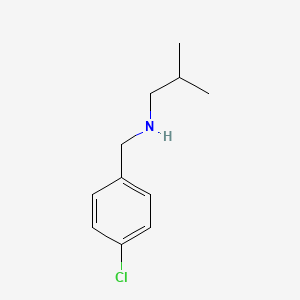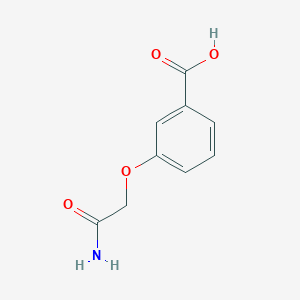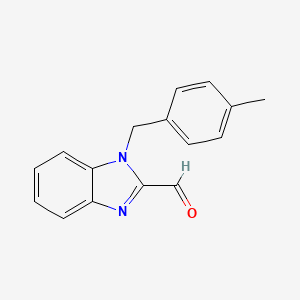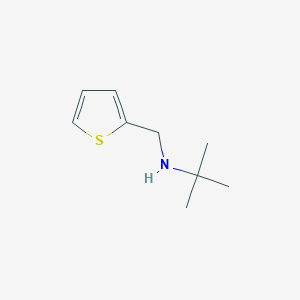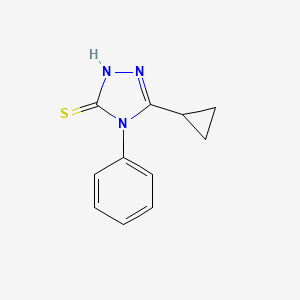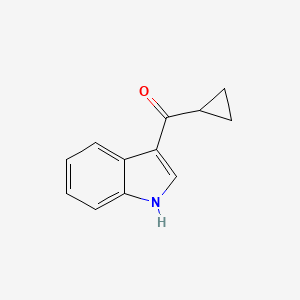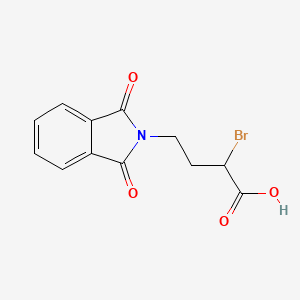
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Overview
Description
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is an organic compound with the molecular formula C₁₂H₁₀BrNO₄ It is characterized by the presence of a bromine atom, a phthalimide group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid typically involves the bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the butanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH₃), or thiols (R-SH) are employed under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Dehalogenated products or other reduced forms.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phthalimide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets.
Comparison with Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-phthalimido-butyric acid: Similar structure but may have different reactivity and applications.
2H-Isoindole-2-butanoic acid, α-bromo-1,3-dihydro-1,3-dioxo-: Another related compound with slight structural variations.
Uniqueness: 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid is unique due to the presence of both a bromine atom and a phthalimide group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKPTNUIUCQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344180 | |
| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35197-64-9 | |
| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)
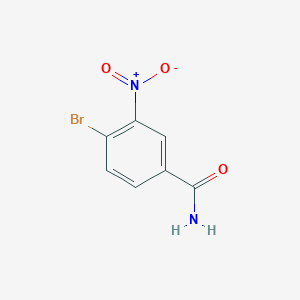
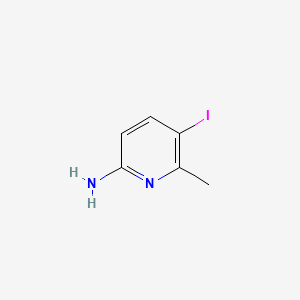
![3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1268743.png)
